molecular formula C18H17FN2O3 B11024523 Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone

Cat. No.: B11024523
M. Wt: 328.3 g/mol
InChI Key: MCOSLRRJMQQCLE-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone is a complex organic compound that features a benzo[1,3]dioxole moiety and a piperazine ring substituted with a fluoro-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of benzo[1,3]dioxole with a suitable piperazine derivative. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and catalysts like CuI and NaHCO3 . The reaction is typically carried out at room temperature to moderate temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2

InChI Key

MCOSLRRJMQQCLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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